molecular formula C11H13F3N2O B027957 N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide CAS No. 39235-51-3

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide

Cat. No.: B027957
CAS No.: 39235-51-3
M. Wt: 246.23 g/mol
InChI Key: SAKLWQRDMOSOGQ-UHFFFAOYSA-N
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Description

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
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Biological Activity

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide, also known as FLU-6, is an organic compound with the formula C11_{11}H13_{13}F3_3N2_2O. This compound contains a trifluoromethyl group, an amine, and an amide functional group, which contribute to its significant biological activity. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The molecular structure of this compound includes:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Amine Group : Contributes to hydrogen bonding and interaction with biological targets.
  • Amide Group : Important for stability and bioavailability.

Table 1: Comparison of Structural Features

Compound NameStructural FeaturesUnique Aspects
FLU-6Trifluoromethyl, amine, amideEnhanced solubility and activity
FlutamideN-(4-substituted-3-(trifluoromethyl)phenyl)acetamidoKnown anti-androgen agent
BicalutamideSimilar to flutamide but with different side chainsAnti-prostate cancer activity

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in the context of cancer therapy and metabolic disorders.

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxicity against prostate cancer cell lines (LNCaP and PC-3). For instance, derivatives of this compound have shown IC50_{50} values comparable to established antitumor agents like flutamide and bicalutamide .
  • Mechanism of Action : The biological activity is primarily attributed to the inhibition of androgen receptor (AR) transactivation. Compounds related to FLU-6 have been shown to bind effectively to ARs, leading to decreased proliferation of cancer cells .
  • Potential in Obesity Treatment : There is emerging interest in the role of this compound in modulating metabolic pathways related to obesity. Studies on related compounds indicate potential interactions with neuropeptide Y (NPY) pathways, which are crucial in energy balance regulation .

Case Studies

A notable study investigated the effects of a structurally similar compound on prostate cancer cell lines. The results demonstrated that specific modifications in the trifluoromethyl phenyl group significantly impacted the cytotoxicity profile against LNCaP and PC-3 cells:

  • IC50_{50} values were found to be 36.4 ± 2.4 μM for LNCaP cells when treated with derivatives containing the trifluoromethyl group .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorCytotoxicity against LNCaP and PC-3 cells
Metabolic RegulationPotential modulation of NPY pathways
AR InhibitionEffective binding leading to reduced cell proliferation

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-6(2)10(17)16-7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKLWQRDMOSOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588326
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39235-51-3
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrogenate, at approximately 3 atmospheres, a mixture of 8.3 g. of 4'-nitro-3'-trifluoromethylisobutyranilide in 100 ml. of ethanol containing 0.5 g. of 5% palladium on charcoal. Filter and remove the solvent, obtaining 4'-amino-3'-trifluoromethylisobutyranilide, m.p. 114.5°-116° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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